Ammonium 5-(carbamoyl)isoxazol-3-olate
CAS No.: 81965-22-2
Cat. No.: VC0016459
Molecular Formula: C4H7N3O3
Molecular Weight: 145.118
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81965-22-2 |
---|---|
Molecular Formula | C4H7N3O3 |
Molecular Weight | 145.118 |
IUPAC Name | azanium;3-oxo-1,2-oxazole-5-carboximidate |
Standard InChI | InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3 |
Standard InChI Key | DCADWYYAJNIWDR-UHFFFAOYSA-N |
SMILES | C1=C(ONC1=O)C(=N)[O-].[NH4+] |
Introduction
Chemical Identity and Structure
Ammonium 5-(carbamoyl)isoxazol-3-olate is an ammonium salt derivative of 5-carbamoyl-3-isoxazolol. The compound features an isoxazole ring with a carbamoyl group at the 5-position and an olate group at the 3-position, balanced by an ammonium counterion. This structural arrangement contributes to its unique chemical properties and potential applications in various chemical and pharmaceutical contexts .
Chemical Identifiers
The compound is identified through various systematic nomenclature systems and identifiers, as detailed in the following table:
Parameter | Value |
---|---|
CAS Registry Number | 81965-22-2 |
Molecular Formula | C₄H₇N₃O₃ |
Molecular Weight | 145.12 g/mol |
IUPAC Name | Azanium 5-carbamoyl-1,2-oxazol-3-olate |
Common Synonyms | - NSC 157968 - 3-Hydroxy-5-carbamoylisoxazole Ammonium Salt - 2,3-Dihydro-3-oxo-5-isoxazolecarboxamide Ammonium Salt |
The compound's structural composition includes nitrogen-containing heterocyclic rings that contribute to its potential chemical reactivity and biological activity profiles .
Physical Properties
Ammonium 5-(carbamoyl)isoxazol-3-olate presents distinct physical characteristics that define its behavior under various conditions and influence its handling requirements in laboratory and industrial settings .
Physical Characteristics
The physical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate are summarized in the following table:
Property | Description |
---|---|
Physical State | Solid |
Color | Pale Yellow |
Melting Point | >206°C (with decomposition) |
Solubility | Water-soluble |
Density | Not available in literature |
Boiling Point | Not available in literature |
Flash Point | Not available in literature |
The compound's thermal decomposition above 206°C indicates its relative stability at room temperature but susceptibility to degradation under elevated thermal conditions .
Applications and Uses
Ammonium 5-(carbamoyl)isoxazol-3-olate has several documented and potential applications across various scientific and industrial domains .
Supplier | Product Number | Packaging | Purity | Price (USD) |
---|---|---|---|---|
TRC | A633840 | 25 mg | Not specified | $120.00 |
Medical Isotopes, Inc. | 43456 | 25 mg | Not specified | $610.00 |
Medical Isotopes, Inc. | 43456 | 250 mg | Not specified | $1,380.00 |
American Custom Chemicals Corporation | CHM0151540 | 25 mg | 95.00% | $704.55 |
American Custom Chemicals Corporation | CHM0151540 | 250 mg | 95.00% | $1,593.90 |
Shanghai Yuanye Bio-Technology | T33921 | 25 mg | Not specified | $1,680.00 |
Shanghai Yuanye Bio-Technology | T33921 | 250 mg | Not specified | $13,580.00 |
The significant price variations may reflect differences in purity, manufacturing processes, or market positioning of the suppliers .
Research Significance of Related Compounds
While specific research on Ammonium 5-(carbamoyl)isoxazol-3-olate is limited in the available literature, studies on structurally related isoxazole derivatives provide context for understanding its potential significance .
Isoxazoles in Medicinal Chemistry
The isoxazole ring system represents an important pharmacophore in medicinal chemistry. Research on related compounds has demonstrated several noteworthy properties:
-
Antibacterial activity: Novel sulfonamide hybrids incorporating isoxazole groups have shown promise against bacterial strains, including resistant varieties
-
GABA receptor antagonism: 4-Aryl-5-carbamoyl-3-isoxazolols have exhibited potential as competitive antagonists of ionotropic GABA receptors, with implications for insecticide development
-
Antitubercular activity: 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been investigated for activity against Mycobacterium tuberculosis
-
Carboxylic acid isosteres: Isoxazoles have been studied as bioisosteric replacements for carboxylic acid groups in drug design, offering alternate pharmacokinetic profiles
These research directions suggest potential avenues for investigation of Ammonium 5-(carbamoyl)isoxazol-3-olate in pharmaceutical and agrochemical applications.
Structural Features and Chemical Properties
The chemical structure of Ammonium 5-(carbamoyl)isoxazol-3-olate contributes to its reactivity profile and potential applications .
Key Structural Elements
The compound features several important structural elements:
-
Isoxazole ring: A five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms
-
Carbamoyl group: An amide functional group attached at the 5-position of the isoxazole ring
-
Olate group: A negatively charged oxygen at the 3-position, balanced by the ammonium counterion
These structural features confer specific chemical properties, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume